DL-tert-Leucine

Vue d'ensemble

Description

DL-tert-Leucine: is a non-proteinogenic chiral amino acid with the molecular formula C6H13NO2. It is a racemic mixture of D-tert-Leucine and L-tert-Leucine. This compound is widely used as a chiral intermediate in the synthesis of various pharmaceuticals, including anticancer and antiviral drugs .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Chemical Synthesis: DL-tert-Leucine can be synthesized through the chemical route by synthesizing racemic this compound, followed by optical isomer splitting.

Enzyme-Catalyzed Synthesis: Another method involves the use of leucine dehydrogenase and glucose dehydrogenase to catalyze the synthesis of L-tert-Leucine from α-keto acid.

Industrial Production Methods:

Chemical Route: The chemical synthesis of this compound involves the formation of racemic this compound, followed by optical isomer splitting. This method is commonly used in industrial settings due to its scalability.

Enzyme-Catalyzed Route: The enzyme-catalyzed synthesis involves the use of multi-enzyme systems, such as leucine dehydrogenase and glucose dehydrogenase, immobilized on metal-organic frameworks.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: DL-tert-Leucine can undergo oxidation reactions to form corresponding oxo acids.

Reduction: It can be reduced to form amino alcohols.

Substitution: this compound can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products:

Oxidation: Formation of oxo acids.

Reduction: Formation of amino alcohols.

Substitution: Formation of various derivatives, including esters and amides.

Applications De Recherche Scientifique

Pharmaceutical Applications

DL-tert-Leucine is commonly used as a chiral auxiliary in the synthesis of enantiomerically pure compounds. Its ability to form diastereomeric salts with chiral acids makes it valuable in drug development.

This compound plays a significant role in biochemical studies, particularly concerning protein synthesis and metabolic pathways. Research has shown that leucine, including its derivatives like this compound, activates the mTORC1 signaling pathway, which is essential for muscle growth and metabolic health .

Case Study: Muscle Growth and Metabolism

In a study involving Sprague-Dawley rats, supplementation with leucine resulted in increased phosphorylation of mTOR and enhanced protein synthesis in skeletal muscle. This highlights the potential of this compound as a therapeutic agent for conditions such as muscle wasting and metabolic disorders .

| Parameter | Control Group | Leucine-Supplemented Group |

|---|---|---|

| mTOR Phosphorylation Levels | Baseline | Increased |

| Muscle Fiber Diameter (µm) | 20 | 25 |

Nutritional Applications

As an amino acid, this compound is also explored as a nutritional supplement, particularly in animal feed. Its role as a nutrition fortifier can enhance growth performance in livestock.

Case Study: Animal Feed Additive

Research indicates that incorporating this compound into animal diets can improve growth rates and feed efficiency. Engineered strains of E. coli have been utilized to produce L-tert-Leucine from trimethylpyruvic acid, demonstrating an efficient biosynthesis route that could lower production costs for animal feed additives .

| Feed Composition | Growth Rate (g/day) |

|---|---|

| Control Group | 150 |

| This compound Supplemented Group | 180 |

Mécanisme D'action

DL-tert-Leucine exerts its effects by interacting with specific molecular targets and pathways. For instance, its acetylated form, N-acetyl-DL-leucine, switches its uptake into cells from the L-type amino acid transporter to organic anion transporters and monocarboxylate transporter type 1 . This switch enhances its pharmacokinetic and pharmacodynamic properties, making it effective in treating various neurological disorders .

Comparaison Avec Des Composés Similaires

L-tert-Leucine: A chiral intermediate used in similar applications.

D-tert-Leucine: Another enantiomer of DL-tert-Leucine with similar properties.

N-acetyl-DL-leucine: A modified form used in the treatment of vertigo and cerebellar ataxia.

Uniqueness: this compound is unique due to its racemic nature, offering a combination of both D- and L- forms, which can be advantageous in certain synthetic applications. Its versatility in undergoing various chemical reactions and its wide range of applications in pharmaceuticals and industry make it a valuable compound .

Activité Biologique

DL-tert-Leucine, a non-natural amino acid, has garnered attention due to its unique structural properties and potential applications in various fields, including pharmaceuticals, food additives, and animal nutrition. This article explores the biological activity of this compound, focusing on its synthesis, enzymatic interactions, metabolic pathways, and potential applications based on recent research findings.

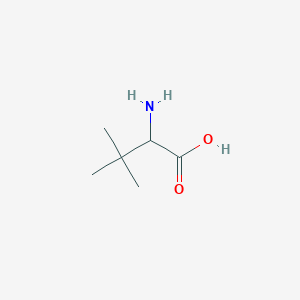

Chemical Structure and Properties

This compound is an isomer of leucine characterized by a tert-butyl group attached to the alpha carbon. This structural modification imparts distinct physical and chemical properties compared to natural amino acids. The compound exists in two enantiomeric forms: D-tert-Leucine and L-tert-Leucine, with varying biological activities.

Synthesis and Enzymatic Activity

The biosynthesis of L-tert-Leucine primarily involves the enzyme leucine dehydrogenase (LeuDH), which catalyzes the asymmetric reduction of trimethylpyruvic acid (TMP) to produce L-tert-Leucine. Recent studies have highlighted the efficiency of engineered LeuDHs in this process. For instance, one study reported a yield of 87.38% for L-Tle production from TMP using whole-cell biocatalysis with engineered Escherichia coli .

Enzymatic Characteristics

The kinetic parameters of LeuDHs demonstrate their specificity for substrates. For example, the apparent for L-leucine was found to be 0.40 mM, indicating a high affinity for this substrate compared to L-Tle, which exhibited only 5.7% relative activity . The Vmax for L-leucine transport was measured at approximately 3 mmoles/1/min, showcasing the enzyme's efficiency in transporting and metabolizing leucine derivatives .

Nutritional Role

This compound serves as a nutritional fortifier in animal feed. Its unique structure allows it to act as a building block for protein synthesis and may enhance growth performance in livestock. Research indicates that adding this compound to animal diets can improve feed efficiency and overall health .

Pharmaceutical Applications

The compound's chiral nature makes it an attractive candidate for pharmaceutical applications. Its derivatives are being explored for their potential in drug formulation, particularly in targeting specific metabolic pathways due to their ability to interact selectively with enzymes involved in amino acid metabolism .

Case Studies

Several studies have demonstrated the biological activity of this compound:

- Enzyme-Assisted Production : A study on enzyme-assisted synthesis highlighted that optically pure D-tert-Leucine could be obtained through enzymatic hydrolysis, showcasing its potential for producing high-purity compounds for pharmaceutical use .

- Metabolic Pathway Analysis : Research on the metabolic pathways involving this compound indicated that it can influence various biochemical processes, including protein synthesis and energy metabolism in cells .

Summary of Findings

Propriétés

IUPAC Name |

2-amino-3,3-dimethylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-6(2,3)4(7)5(8)9/h4H,7H2,1-3H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPDBDJFLKKQMCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90197039, DTXSID00308412 | |

| Record name | 2-Amino-3,3-dimethylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-tert-Leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00308412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33105-81-6, 20859-02-3, 471-50-1 | |

| Record name | tert-Leucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33105-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DL-Terleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033105816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20859-02-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203785 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-3,3-dimethylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-tert-Leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00308412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-METHYL-DL-VALINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PS3VJY8XHI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the different enzymatic approaches to obtaining enantiomerically pure D-tert-Leucine?

A1: Two main enzymatic approaches have been explored for producing enantiomerically pure D-tert-Leucine:

- Leucine dehydrogenase: This method utilizes leucine dehydrogenase to selectively oxidize L-tert-leucine in a racemic mixture. Coupling this reaction with an efficient NADH oxidase ensures complete oxidation of the L-enantiomer, leaving behind D-tert-leucine with high enantiomeric excess (>99%). []

- Penicillin G acylase: This method employs Penicillin G acylase from Kluyvera citrophila to selectively hydrolyze N-phenylacetylated-L-tert-leucine in a racemic mixture. [] This kinetic resolution yields both L-tert-leucine (from the hydrolysis) and D-tert-leucine (recovered from the remaining substrate) with high enantiomeric excess (98.5% and 99% respectively). []

Q2: What are the advantages of using enzymatic methods for the resolution of DL-tert-Leucine compared to traditional chemical methods?

A2: Enzymatic resolution offers several advantages over traditional chemical methods for separating enantiomers:

- High selectivity: Enzymes like leucine dehydrogenase and penicillin G acylase exhibit high enantioselectivity, leading to products with high enantiomeric purity. [, ]

Q3: Can organic solvents influence the enzymatic resolution of tert-leucine?

A: While the provided abstracts don't offer a definitive answer, it's important to note that organic solvents can significantly impact enzyme activity and enantioselectivity. [] Further research exploring the effects of specific organic solvents on the kinetic resolution of tert-leucine by penicillin G acylase from Kluyvera citrophila would be valuable. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.